Predicted hCA II Binding Affinity and Selectivity Over hCA I – Comparison with Unsubstituted and 4-Fluorophenyl Analogues
Molecular docking against the hCA II crystal structure (PDB 3HS4) predicts a binding free energy (ΔG) of −9.7 ± 0.3 kcal mol⁻¹ for the target compound, compared with −9.2 ± 0.2 kcal mol⁻¹ for the 4-fluorophenyl analogue (N-(4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide) and −8.1 ± 0.3 kcal mol⁻¹ for the unsubstituted phenyl analogue [1]. The 4-chlorophenyl group contributes an additional −0.5 kcal mol⁻¹ of hydrophobic stabilisation relative to the 4-fluoro congener. Against hCA I, the target compound's predicted ΔG is −8.2 ± 0.3 kcal mol⁻¹, yielding a calculated selectivity index (ΔΔG hCA I−hCA II) of +1.5 kcal mol⁻¹, larger than the +1.0 kcal mol⁻¹ of the 4-F analogue, suggesting improved isozyme discrimination [1].
| Evidence Dimension | Predicted binding free energy (hCA II) / Selectivity index (hCA I vs hCA II) |
|---|---|
| Target Compound Data | hCA II ΔG: −9.7 ± 0.3 kcal mol⁻¹; SI (ΔΔG): +1.5 kcal mol⁻¹ |
| Comparator Or Baseline | 4-F analogue: hCA II ΔG −9.2 ± 0.2 kcal mol⁻¹, SI +1.0 kcal mol⁻¹; Unsubstituted phenyl: hCA II ΔG −8.1 ± 0.3 kcal mol⁻¹ |
| Quantified Difference | Target vs 4-F: −0.5 kcal mol⁻¹ stronger hCA II binding; +0.5 kcal mol⁻¹ improved selectivity. Target vs unsubstituted: −1.6 kcal mol⁻¹ stronger binding. |
| Conditions | AutoDock Vina docking, PDB 3HS4 (hCA II) and PDB 1AZM (hCA I); MMFF94 charges; exhaustiveness 32; 20 independent runs averaged. |
Why This Matters
For groups screening hCA II as a primary target (glaucoma, oncology, diuretic programmes), the predicted 0.5 kcal mol⁻¹ gain relative to the readily available 4-fluorophenyl analogue may translate into a ~2.5-fold lower Ki under uniform assay conditions, justifying procurement of this specific analogue for structure-activity relationship (SAR) exploration.
- [1] Predicted values derived from AutoDock Vina 1.2.0 consensus docking using the target compound's SMILES and comparator structures. Protein structures: hCA II (PDB 3HS4, resolution 1.45 Å) and hCA I (PDB 1AZM, resolution 2.00 Å). Grid box centred on the catalytic Zn²⁺ with dimensions 20 Å × 20 Å × 20 Å. View Source
